2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(2-methoxy-2-oxoethyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-11-5(8)3-12-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBPRYKMQMJIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3-mercaptopropanoic acid with methyl chloroformate under basic conditions to introduce the methoxy-oxoethyl group. The reaction typically proceeds as follows:
- Dissolve 2-amino-3-mercaptopropanoic acid in a suitable solvent such as dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxy-oxoethyl group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amino acids depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. The methoxy-oxoethyl group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid can be compared with similar compounds such as:
2-Amino-3-mercaptopropanoic acid: Lacks the methoxy-oxoethyl group, making it less soluble and potentially less bioavailable.
2-Amino-3-[(2-hydroxy-2-oxoethyl)sulfanyl]propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
2-Amino-3-[(2-oxoethyl)sulfanyl]propanoic acid: Lacks the methoxy group, which may influence its solubility and interactions with biological molecules.
These comparisons highlight the unique features of this compound, such as its enhanced solubility and potential for diverse chemical reactions.
Biological Activity
2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid, also known as a derivative of propanoic acid, has garnered attention in biochemical research for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a sulfanyl moiety, suggesting possible interactions with biological systems that warrant investigation.
- Molecular Formula : C7H12O4S
- Molecular Weight : 192.24 g/mol
- CAS Number : 7400-45-5
- IUPAC Name : this compound
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit antioxidant activities. For example, the presence of the sulfanyl group can enhance the ability of the molecule to scavenge free radicals, thereby protecting cells from oxidative stress.
Neuroprotective Effects
Preliminary studies suggest that derivatives of amino acids can have neuroprotective properties. The structural similarity of this compound to known neuroprotective agents positions it as a candidate for further exploration in neurodegenerative disease models.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antioxidant Activity | Investigated the radical scavenging ability of similar compounds; results indicated significant antioxidant activity which may extend to this compound. |
| Neuroprotection in Cellular Models | In vitro studies demonstrated that compounds with sulfanyl groups can mitigate neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases. |
| Enzyme Interaction Studies | Research on related amino acids showed modulation of enzyme activity; further studies are needed to elucidate specific interactions for this compound. |
Potential Applications
Given its structural characteristics and preliminary findings, this compound may have applications in:
- Pharmaceutical Development : As a potential lead compound for developing new antioxidants or neuroprotective agents.
- Nutraceuticals : Inclusion in dietary supplements aimed at enhancing cognitive function or providing antioxidant support.
Q & A
Q. What are the key structural features of 2-amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid, and how do they influence reactivity in synthesis?
The compound features a β-amino acid backbone with a sulfanyl (-S-) linker and a methoxy-oxoethyl side chain. The sulfanyl group acts as a nucleophile in substitution reactions, while the ester (methoxy-oxoethyl) group is susceptible to hydrolysis. These moieties enable regioselective modifications, such as oxidation of the sulfur atom or ester cleavage under basic conditions .
Q. What synthetic strategies are recommended for optimizing yield and purity during the preparation of this compound?
Key steps include:
- Protection of the amino group (e.g., using Boc or Fmoc groups) to prevent side reactions during ester or sulfide formation.
- Controlled oxidation conditions (e.g., KMnO₄ or H₂O₂) to avoid over-oxidation of the sulfanyl group to sulfone derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility, while low temperatures (0–5°C) minimize ester hydrolysis .
Q. How can researchers validate the compound’s identity and purity post-synthesis?
Use a combination of:
- NMR spectroscopy : Confirm the presence of the methoxy (-OCH₃) signal (~3.3 ppm) and sulfanyl-proton coupling patterns.
- Mass spectrometry (HRMS) : Verify the molecular ion peak (C₇H₁₁NO₄S⁺, expected m/z: 205.04) .
- HPLC with UV detection : Monitor purity (>95%) using a C18 column and a gradient elution system (0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral derivatives?
- Chiral auxiliaries : Employ (R)- or (S)-BINOL-based catalysts to induce asymmetry during sulfide bond formation.
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze ester enantiomers .
- X-ray crystallography : Confirm absolute configuration post-crystallization from ethanol/water mixtures .
Q. What experimental approaches address contradictions in reported biological activity data?
- Dose-response profiling : Test activity across a wide concentration range (nM to mM) to identify non-linear effects.
- Receptor binding assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify affinity for target receptors, minimizing false positives from off-target interactions .
- Metabolic stability studies : Incubate with liver microsomes to assess degradation pathways that may reduce in vivo efficacy .
Q. How can researchers design stable coordination complexes using this compound as a ligand?
- pH optimization : Maintain pH 6–8 to deprotonate the amino group while preserving the ester moiety.
- Metal selection : Transition metals (e.g., Cu²⁺ or Zn²⁺) preferentially bind the sulfanyl and carboxylate groups, as shown in cerium(III) complex studies .
- Spectroscopic validation : Use UV-Vis (ligand-to-metal charge transfer bands) and EPR (for paramagnetic metals) to confirm complex formation .
Q. What methodologies mitigate instability during long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
